molecular formula C22H21ClN2O3 B14954692 4-{[4-(4-chlorophenyl)-4-hydroxypiperidino]carbonyl}-1-methyl-2(1H)-quinolinone

4-{[4-(4-chlorophenyl)-4-hydroxypiperidino]carbonyl}-1-methyl-2(1H)-quinolinone

Cat. No.: B14954692
M. Wt: 396.9 g/mol
InChI Key: KYAMOGGFYSJUMV-UHFFFAOYSA-N
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Description

4-{[4-(4-chlorophenyl)-4-hydroxypiperidino]carbonyl}-1-methyl-2(1H)-quinolinone is a complex organic compound that belongs to the class of quinolinone derivatives This compound is characterized by its unique structure, which includes a quinolinone core, a piperidine ring, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(4-chlorophenyl)-4-hydroxypiperidino]carbonyl}-1-methyl-2(1H)-quinolinone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinolinone Core: The quinolinone core can be synthesized through a cyclization reaction involving an appropriate aniline derivative and a suitable carbonyl compound under acidic or basic conditions.

    Introduction of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the quinolinone core.

    Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced via a Friedel-Crafts acylation reaction, where a chlorobenzene derivative reacts with the piperidine-quinolinone intermediate in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{[4-(4-chlorophenyl)-4-hydroxypiperidino]carbonyl}-1-methyl-2(1H)-quinolinone can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the piperidine ring can be oxidized to form a ketone derivative.

    Reduction: The carbonyl group in the quinolinone core can be reduced to form a hydroxyl derivative.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a hydroxyl derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{[4-(4-chlorophenyl)-4-hydroxypiperidino]carbonyl}-1-methyl-2(1H)-quinolinone involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    4-{[4-(4-chlorophenyl)-4-hydroxypiperidino]carbonyl}-1-methyl-2(1H)-quinolinone: shares structural similarities with other quinolinone derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenyl group, in particular, may enhance its binding affinity to certain molecular targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C22H21ClN2O3

Molecular Weight

396.9 g/mol

IUPAC Name

4-[4-(4-chlorophenyl)-4-hydroxypiperidine-1-carbonyl]-1-methylquinolin-2-one

InChI

InChI=1S/C22H21ClN2O3/c1-24-19-5-3-2-4-17(19)18(14-20(24)26)21(27)25-12-10-22(28,11-13-25)15-6-8-16(23)9-7-15/h2-9,14,28H,10-13H2,1H3

InChI Key

KYAMOGGFYSJUMV-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=CC1=O)C(=O)N3CCC(CC3)(C4=CC=C(C=C4)Cl)O

Origin of Product

United States

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